2,2'-Bipyridine, 1-oxide
Overview
Description
2,2'-Bipyridine, 1-oxide is a chemical compound that has been the subject of various studies due to its potential applications in coordination chemistry and organic synthesis. It is a derivative of 2,2'-bipyridine where one of the pyridine rings has been oxidized to form a pyridine N-oxide. This modification imparts unique electronic and steric properties to the molecule, making it a versatile ligand for metal complexes and a useful catalyst in organic reactions.
Synthesis Analysis
The synthesis of 2,2'-bipyridine ligands and their N-oxide derivatives has been explored through various methods. One approach involves the chemoenzymatic synthesis from cis-dihydrodiol metabolites of 2-chloroquinolines, leading to enantiopure 2,2'-bipyridines and their N-oxide derivatives . Another method includes the palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines, which allows for the preparation of various substituted bipyridines . Additionally, a versatile strategy for synthesizing functionalized 2,2'-bi- and terpyridines via their 1,2,4-triazine analogues has been reported, which also involves the synthesis of N-oxide derivatives .
Molecular Structure Analysis
The molecular structure of 2,2'-bipyridine, 1-oxide derivatives has been characterized using various techniques. For instance, hydrothermal synthesis has been used to create one-dimensional organic/inorganic hybrid materials incorporating 2,2'-bipyridine, which were structurally characterized to reveal chains of corner-sharing distorted octahedra and tetrahedra . The ligand 4,4'-bipyridine-N-monoxide has been shown to coordinate with metals like Pt(II), Pd(II), Cu(II), and Zn(II) to form complexes that are organized into 2D and 3D networks through hydrogen bonding .
Chemical Reactions Analysis
2,2'-Bipyridine N-oxides have been utilized as catalysts and ligands in various chemical reactions. They have been used as enantioselective organocatalysts in the asymmetric allylation of aldehydes , and as effective ligands in the Cu-catalyzed amination of aryl chlorides with aliphatic amines . The protonated N-oxide-4,4'-bipyridine has been used to form luminescent Bi(III) complexes and hybrids based on H-bonded dimers or open 2D square supramolecular networks .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2'-bipyridine, 1-oxide derivatives have been studied through various spectroscopic and computational methods. FT-IR, FT-Raman, UV, and NMR spectroscopy, along with density functional theory (DFT) calculations, have been employed to investigate the molecular structure, electrostatic potential maps, and HOMO-LUMO energies of these compounds . The sorption behavior of 2,2'-bipyridine on clays and oxides has been examined, revealing pH-dependent chemisorption and ion exchange processes . Additionally, a high pH ion-pairing HPLC method has been developed for the trace analysis of 2-hydroxypyridine-1-oxide in pharmaceutical materials .
Scientific Research Applications
Electrochemical Behavior and Toxicity Study
2,2'-Bipyridine-1-oxide, among other related compounds, has been studied for its electrochemical behaviors. In a study by Cantin, Richard, Alary, and Serve (1988), the electrochemical properties of 2,2'-bipyridine-1-oxide and its derivatives were explored. This research focused on the electroreducibility of these compounds in an aqueous buffer and examined the reduction processes at different pH levels. The study also delved into the toxicity of certain derivatives, particularly orellanine, in terms of oxido-reduction, providing insights into the relationship between structure and electroactivity (Cantin et al., 1988).
Synthesis of Substituted Bipyridines
Duric and Tzschucke (2011) investigated the synthesis of substituted bipyridines via direct coupling between pyridine N-oxides and halopyridines using a palladium catalyst. This method is significant for preparing functionalized ligands for metal complexes or building blocks for supramolecular architectures, demonstrating the utility of 2,2'-bipyridine N-oxides in creating complex and valuable chemical structures (Duric & Tzschucke, 2011).
Chelating Properties with Metal Halides
Owens et al. (1978) explored the chelating properties of 2,2'-Bipyridine N-oxide with tin(IV) halides. Their research resulted in the formation of various complexes through interactions between the ligand and salt solutions. This study provides valuable insights into how N-oxide functions as a bidentate O,N-chelating agent in these complexes, highlighting its role in coordination chemistry (Owens et al., 1978).
Catalysis and Asymmetric Synthesis
Boyd et al. (2010) conducted a study on the synthesis of enantiopure 2,2'-bipyridines and their N-oxide derivatives. These compounds were found to be effective as chiral ligands and organocatalysts in asymmetric synthesis, specifically in the aminolysis of epoxides and allylation of aldehydes. This demonstrates the potential of 2,2'-bipyridine N-oxides in asymmetric catalysis and synthesis of enantioenriched compounds (Boyd et al., 2010).
Photovoltaic Applications
Carvalho et al. (2020) discovered that 2,2'-bipyridine can enhance the voltage and current in dye-sensitized solar cells (DSSCs) using natural dyes. This study indicates the potential of 2,2'-bipyridine as a beneficial additive in photovoltaic applications, particularly in increasing the efficiency of environmentally friendly DSSCs (Carvalho et al., 2020).
Future Directions
properties
IUPAC Name |
1-oxido-2-pyridin-2-ylpyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKATWFLYDKKOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187062 | |
Record name | 2,2'-Bipyridine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bipyridine, 1-oxide | |
CAS RN |
33421-43-1 | |
Record name | 2,2′-Bipyridine, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33421-43-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-Bipyridine, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033421431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bipyridine, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Dipyridyl N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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